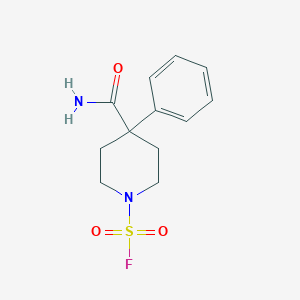
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride can be achieved through a series of chemical reactions involving piperidine derivatives. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Additionally, sulfonyl fluorides can be synthesized from sulfonates or sulfonic acids using mild reaction conditions and readily available reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active-site amino acid residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which reacts with nucleophilic amino acids like serine and cysteine .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl chloride
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl bromide
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl iodide
Uniqueness
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The sulfonyl fluoride group provides a balance between reactivity and stability, making it suitable for selective covalent interactions with target proteins. This property distinguishes it from other similar compounds, such as sulfonyl chlorides, bromides, and iodides, which may have different reactivity profiles and stability characteristics .
Propiedades
IUPAC Name |
4-carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c13-19(17,18)15-8-6-12(7-9-15,11(14)16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGDEOCACBWCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














